The Synthesis and Characterization of Mometasone Furoate and its Impurities: An In-depth Technical Guide
The Synthesis and Characterization of Mometasone Furoate and its Impurities: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mometasone Furoate is a potent synthetic corticosteroid widely utilized for its anti-inflammatory properties in the treatment of various dermatological, allergic, and respiratory conditions. The efficacy and safety of Mometasone Furoate as an active pharmaceutical ingredient (API) are intrinsically linked to its purity profile. The manufacturing process and subsequent storage can lead to the formation of various impurities that may impact its therapeutic effect and potentially introduce toxicity. This technical guide provides a comprehensive overview of the synthesis of Mometasone Furoate, the formation and characterization of its principal impurities, and the analytical methodologies employed for their detection and quantification. Detailed experimental protocols, data summaries, and visual representations of synthetic and impurity formation pathways are presented to serve as a valuable resource for researchers, scientists, and professionals involved in the development and quality control of Mometasone Furoate.
Introduction
Mometasone Furoate, chemically known as (11β,16α)-9,21-Dichloro-17-[(2-furanylcarbonyl)oxy]-11-hydroxy-16-methylpregna-1,4-diene-3,20-dione, is a glucocorticoid receptor agonist.[1] Its anti-inflammatory, antipruritic, and vasoconstrictive effects are mediated through its interaction with glucocorticoid receptors.[2] The control of impurities in the Mometasone Furoate API is a critical aspect of pharmaceutical manufacturing, mandated by regulatory authorities to ensure product safety and quality.[3][4] These impurities can arise from starting materials, intermediates, side reactions during synthesis, or degradation of the final product.[1] This guide delves into the synthetic pathways of Mometasone Furoate and the genesis of its related impurities, offering detailed methodologies for their characterization.
Synthesis of Mometasone Furoate
The synthesis of Mometasone Furoate is a multi-step process that can be approached through various routes. Two common strategies are highlighted below, both of which often utilize key intermediates and a series of reactions including esterification, chlorination, and epoxide ring-opening.
Synthetic Route 1: Starting from 9β,11β-epoxy-17α,21-dihydroxy-16α-methyl-pregna-1,4-diene-3,20-dione (8-DM)
A prevalent synthetic approach commences with 8-DM, a readily available steroid intermediate. This pathway involves the protection of the 21-hydroxyl group, followed by furoylation at the 17α-hydroxyl position, and subsequent reactions to introduce the chlorine atoms at the 9α and 21 positions.
Experimental Protocol:
A detailed multi-step synthesis starting from a similar precursor is described in the literature, which can be adapted for Mometasone Furoate synthesis. The key transformations involve:
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Acetylation of the 21-hydroxyl group: Treatment of the starting material with acetic anhydride and potassium acetate in N,N-dimethylacetamide.
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Epoxide ring opening and bromination: Reaction with hydrobromic acid in acetic acid to form a bromohydrin derivative.
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Debromination and oxidation: Subsequent steps to remove the bromine and oxidize the 11β-hydroxyl group.
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Chlorination and Furoylation: Introduction of the chlorine at the 21-position followed by esterification of the 17α-hydroxyl group with 2-furoyl chloride.
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Final chlorination: Introduction of the 9α-chloro group via an epoxide intermediate.
Synthetic Route 2: Direct Furoylation of Mometasone
An alternative approach involves the direct esterification of Mometasone (9α,21-dichloro-11β,17α-dihydroxy-16α-methyl-pregna-1,4-diene-3,20-dione) at the 17-hydroxyl position.
Experimental Protocol:
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Reaction Setup: Mometasone is suspended in an inert solvent like dichloromethane and cooled.
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Addition of Reagents: A tertiary amine, such as triethylamine, is added, followed by the slow addition of 2-furoyl chloride.
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Reaction Monitoring: The reaction progress is monitored by HPLC until the starting material is consumed.
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Work-up and Purification: The reaction mixture is quenched with water, and the pH is adjusted. The product is extracted, and the organic layer is concentrated. The crude product is then purified by crystallization from a solvent mixture like dichloromethane and methanol to yield Mometasone Furoate.
Yield and Purity: This direct furoylation method has been reported to produce Mometasone Furoate with a purity of 99.23% and a mass yield of 93.8%.
Impurities of Mometasone Furoate
The manufacturing process of Mometasone Furoate can generate several process-related impurities. Additionally, degradation of the API under various conditions can lead to the formation of degradation products. A comprehensive understanding and control of these impurities are crucial for ensuring the quality and safety of the final drug product.
Process-Related Impurities
Several impurities have been identified and are listed in pharmacopeias such as the European Pharmacopoeia (EP).
Table 1: Key Process-Related Impurities of Mometasone Furoate
| Impurity Name | Structure | Molecular Formula | CAS Number |
| Mometasone Furoate Impurity A | 21-Chloro-16α-methyl-3,20-dioxopregna-1,4,9(11)-trien-17-yl furan-2-carboxylate | C₂₇H₂₉ClO₅ | 83880-65-3 |
| Mometasone Furoate Impurity B | 9-Chloro-17β-(2,2-dioxo-2,5-dihydro-1,2λ⁶-oxathiol-4-yl)-11β-hydroxy-16α-methyl-3-oxoandrosta-1,4-dien-17α-yl furan-2-carboxylate | C₂₈H₃₁ClO₈S | 223776-49-6 |
| Mometasone Furoate Impurity C | 21-Chloro-16α-methyl-3,11,20-trioxopregna-1,4-dien-17-yl furan-2-carboxylate | C₂₇H₂₉ClO₆ | 1305334-31-9 |
| Mometasone Furoate Impurity D | 21-Chloro-9,11β-epoxy-16α-methyl-3,20-dioxo-9β-pregna-1,4-dien-17-yl furan-2-carboxylate | C₂₇H₂₉ClO₆ | 83881-09-8 |
| Mometasone Furoate Impurity F | 9,21-dichloro-11β-hydroxy-16α-methyl-3,20-dioxopregna-1,4-dien-17-yl 2-furoate 6-acetate | C₂₇H₂₈Cl₂O₇ | 1305334-30-8 |
| Mometasone Furoate Impurity L (8-DM) | 9β,11β-epoxy-17α,21-dihydroxy-16α-methyl-pregna-1,4-diene-3,20-dione | C₂₂H₂₈O₅ | 24916-90-3 |
Degradation Products
Mometasone Furoate is susceptible to degradation under certain conditions, particularly changes in pH. Studies have shown that in aqueous solutions with a pH greater than 4, Mometasone Furoate degrades into several products. In simulated lung fluid, two primary degradation products, designated D1 and D2, have been identified.
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D1: Identified as 9,11-epoxide mometasone furoate.
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D2: A novel cyclized structure in the C17-C21 region.
The degradation follows pseudo-first-order kinetics and is catalyzed by hydroxide ions.
Characterization of Mometasone Furoate and its Impurities
A combination of chromatographic and spectroscopic techniques is employed for the comprehensive characterization of Mometasone Furoate and its impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary analytical technique for the quantification of Mometasone Furoate and the detection of its impurities.
Experimental Protocol for HPLC Analysis:
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Column: A reversed-phase C18 column is commonly used.
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Mobile Phase: A gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile, methanol) is typically employed.
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Detection: UV detection at a wavelength of around 240-254 nm is standard.
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System Suitability: The performance of the HPLC system is verified by evaluating parameters such as theoretical plates, tailing factor, and reproducibility, as per USP monograph requirements.
Table 2: HPLC Method Validation Parameters for Mometasone Furoate and Impurities
| Parameter | Mometasone Furoate | Impurities | Reference |
| Linearity Range | 10–30 µg/mL | Varies by impurity | |
| Limit of Detection (LOD) | Not specified | Not specified | |
| Limit of Quantification (LOQ) | Not specified | Typically 0.05% of the active | |
| Accuracy (% Recovery) | 99.99–100.20% | 90-110% at target concentration | |
| Precision (%RSD) | < 1.0% | < 2.0% |
Spectroscopic Techniques
Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for the structural elucidation of impurities and degradation products.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which are crucial for determining the elemental composition of unknown compounds.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR, along with 2D techniques like COSY and NOESY, are used to determine the precise chemical structure and stereochemistry of the molecules. For instance, the structure of Mometasone Furoate EP Impurity C has been extensively characterized using these NMR techniques.
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Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.
Table 3: Spectroscopic Data for Mometasone Furoate EP Impurity C
| Technique | Key Data | Reference |
| HRMS (m/z) | [M+H]⁺ calculated: 485.1725, found: 485.1728 | |
| ¹H NMR (CDCl₃, δ ppm) | 0.83 (s, 3H, 18'-CH₃), 1.00 (d, 3H, 16'α-CH₃), 1.45 (s, 3H, 19'-CH₃), 4.03-4.11 (m, 2H, 21-CH₂Cl), 6.11 (s, 1H, 4'-CH), 6.23 (dd, 1H, 2'-CH), 6.57 (dd, 1H, 4-CH furoyl), 7.29 (d, 1H, 3-CH furoyl), 7.64 (brs, 1H, 5-CH furoyl), 7.68 (d, 1H, 1'-CH) | |
| ¹³C NMR (CDCl₃, δ ppm) | 16.0, 16.8, 18.8, 32.1, 32.8, 33.4, 36.0, 36.7, 42.2, 44.6, 49.1, 50.2, 51.6, 60.4, 96.8, 112.5, 120.2, 124.3, 127.8, 142.8, 147.5, 154.8, 158.0, 165.9, 186.2, 196.1, 207.5 |
Visualization of Synthetic and Impurity Formation Pathways
The following diagrams, generated using the DOT language, illustrate the key chemical transformations in the synthesis of Mometasone Furoate and the formation of a significant impurity.
Caption: Synthetic pathway of Mometasone Furoate starting from 8-DM.
Caption: Direct furoylation of Mometasone to yield Mometasone Furoate.
Caption: Formation pathway of Mometasone Furoate Impurity C.
Conclusion
The synthesis and characterization of Mometasone Furoate and its impurities are of paramount importance in the pharmaceutical industry to ensure the delivery of a safe and effective drug product. This guide has provided an in-depth overview of the synthetic routes to Mometasone Furoate, the identification and formation of its key impurities, and the analytical techniques employed for their characterization. The detailed experimental protocols, tabulated data, and visual representations of reaction pathways serve as a comprehensive resource for professionals in drug development and quality control. A thorough understanding of these aspects is essential for the robust manufacturing and regulatory compliance of Mometasone Furoate.
References
- 1. Degradation kinetics of mometasone furoate in aqueous systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mometasone Furoate | C27H30Cl2O6 | CID 441336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Multi-Gram Scale Synthesis and Characterization of Mometasone Furoate EP Impurity C - PMC [pmc.ncbi.nlm.nih.gov]
